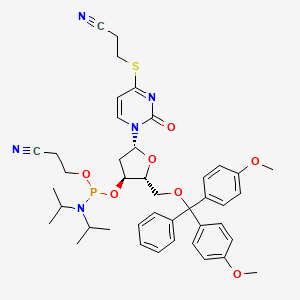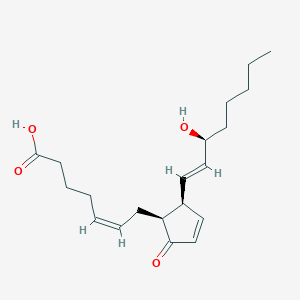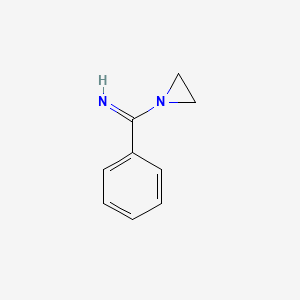
Hidrocloruro de Desmetilbutenafina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Butenafine Hydrochloride is a compound used in infectious disease research . It is related to Butenafine, which is a medication used to treat a variety of fungal skin infections such as ringworm, athlete’s foot, and jock itch .
Synthesis Analysis
A demethylated analogue of butenafine, and its corresponding hydrochloride salt, was prepared by a short and simple synthetic route, and showed inhibitory activity against filamentous fungi . The synthesis involved the use of solid lipid (Compritol 888 ATO), liquid lipid (Labrasol), and surfactant (tween 80) based on maximum solubility .Molecular Structure Analysis
The molecular structure of Desmethyl Butenafine Hydrochloride is represented by the formula C22H26ClN . More detailed information about its molecular structure can be found in the referenced databases .Aplicaciones Científicas De Investigación
Formulación de gel tópico basada en nanoportadores lipídicos
El hidrocloruro de desmetilbutenafina se ha utilizado en la formulación de un gel tópico basado en nanoportadores lipídicos. El estudio tuvo como objetivo preparar y optimizar la formulación de NLCs de hidrocloruro de butenafina utilizando lípidos sólidos y líquidos. El BF-NLCopt seleccionado optimizado se convirtió posteriormente en un gel a base de Carbopol para aplicación tópica para el tratamiento de infecciones micóticas .
Actividad antifúngica
La formulación de NLCs de hidrocloruro de butenafina ha mostrado una actividad antifúngica significativa. El resultado antifúngico mostró una mayor eficacia que el gel BF en ambos puntos de tiempo .
Estudio de irritación
La formulación de NLCs de hidrocloruro de butenafina se ha utilizado en estudios de irritación. El bajo valor de la puntuación de irritación (0,17) exhibió una irritación insignificante en la piel después de la aplicación
Mecanismo De Acción
Target of Action
Desmethyl Butenafine Hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
The compound’s mode of action involves the inhibition of sterol synthesis . Specifically, Desmethyl Butenafine Hydrochloride acts to inhibit the activity of the squalene epoxidase enzyme . This inhibition disrupts the formation of sterols, essential components of fungal cell membranes .
Biochemical Pathways
The affected biochemical pathway is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, Desmethyl Butenafine Hydrochloride prevents the formation of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, which regulates membrane fluidity, biogenesis, and functions . The damage to ergosterol leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Pharmacokinetics
It is known that butenafine, a related compound, is minimally systemic and is metabolized in the liver .
Result of Action
The result of Desmethyl Butenafine Hydrochloride’s action is the inhibition of fungal growth . By disrupting sterol synthesis and increasing membrane permeability, the compound causes the leakage of cellular components, leading to the death of the fungal cell . This makes Desmethyl Butenafine Hydrochloride fungicidal rather than merely fungistatic .
Action Environment
The action environment of Desmethyl Butenafine Hydrochloride is typically the site of fungal infection on the body. The compound is used topically to treat various dermatologic infections . Environmental factors such as temperature, humidity, and the presence of other microorganisms may influence the compound’s action, efficacy, and stability.
Direcciones Futuras
Recent research has focused on optimizing the formulation of Butenafine Hydrochloride for topical application in the treatment of fungal infection . This includes the development of a nano lipid carrier-based gel, which has shown promising results in terms of drug release, anti-fungal activity, and skin irritation .
Análisis Bioquímico
Biochemical Properties
Desmethyl Butenafine Hydrochloride, like its parent compound Butenafine Hydrochloride, is believed to inhibit the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition is achieved by acting on the enzyme squalene epoxidase, which plays a crucial role in the formation of sterols .
Cellular Effects
Desmethyl Butenafine Hydrochloride, through its antifungal activity, alters the cellular membranes of fungi, leading to increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of Desmethyl Butenafine Hydrochloride involves the inhibition of the squalene epoxidase enzyme, which is essential in the formation of sterols necessary for fungal cell membranes . This inhibition leads to a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .
Dosage Effects in Animal Models
Animal models are often used to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
Butenafine Hydrochloride is metabolized via cytochrome P450 (CYP) 1A2-catalyzed oxidative pathways, resulting in two active circulating metabolites .
Transport and Distribution
Butenafine Hydrochloride is a synthetic benzylamine antifungal agent that is believed to involve the synthesis inhibition of sterols .
Subcellular Localization
The localization of mRNAs has been shown to be a prevalent mechanism used in a variety of cell types in animal development .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWBHDSYHEYDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

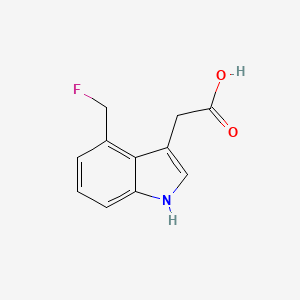

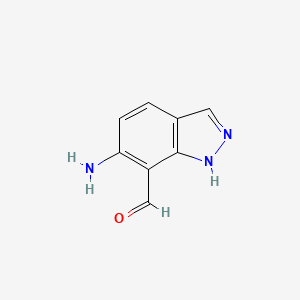
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
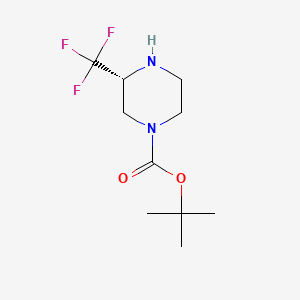
![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
